

# Spectroscopic and Synthetic Insights into N3-D-Orn(Boc)-OH: A Technical Guide

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## Compound of Interest

Compound Name: N3-D-Orn(Boc)-OH

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This technical guide provides an in-depth overview of the spectroscopic characteristics and synthetic approaches for **N3-D-Orn(Boc)-OH**, also known as (2R)-5-azido-2-[(tert-butoxycarbonyl)amino]pentanoic acid. While specific, publicly available raw spectroscopic data (NMR, IR, MS) for this compound is limited, this document outlines the expected spectral features based on its chemical structure and provides a detailed experimental protocol for the synthesis of a closely related analog.

## Spectroscopic Data Summary

Direct experimental spectroscopic data for **N3-D-Orn(Boc)-OH** is not readily available in public spectral databases or peer-reviewed literature. However, based on the functional groups present in the molecule, the expected spectral characteristics can be predicted.

Table 1: Predicted Spectroscopic Data for **N3-D-Orn(Boc)-OH**

Spectroscopy	Functional Group	Expected Chemical Shift / Frequency / m/z
<sup>1</sup> H NMR	Boc group ((CH <sub>3</sub> ) <sub>3</sub> C-)	~1.4 ppm (singlet, 9H)
α-CH	~4.0-4.3 ppm (multiplet, 1H)	
δ-CH <sub>2</sub>	~3.3 ppm (triplet, 2H)	
β,γ-CH <sub>2</sub>	~1.5-1.9 ppm (multiplets, 4H)	
NH	~5.0-5.5 ppm (broad singlet, 1H)	
<sup>13</sup> C NMR	Boc C=O	~155-157 ppm
Carboxylic Acid C=O	~175-177 ppm	
Boc C(CH <sub>3</sub> ) <sub>3</sub>	~80 ppm	
Boc (CH <sub>3</sub> ) <sub>3</sub>	~28 ppm	
α-C	~53-55 ppm	
δ-C	~51 ppm	
β,γ-C	~25-30 ppm	
IR Spectroscopy	Azide (N <sub>3</sub> )	Strong, sharp absorption around 2100 cm <sup>-1</sup>
Carboxylic Acid O-H	Broad absorption around 3000-3300 cm <sup>-1</sup>	
C=O (Carboxylic Acid & Boc)	Strong absorptions around 1700-1750 cm <sup>-1</sup>	
N-H (Amine)	Absorption around 3300-3500 cm <sup>-1</sup>	
Mass Spectrometry	Molecular Ion [M+H] <sup>+</sup>	Expected m/z: 259.1350
[M+Na] <sup>+</sup>	Expected m/z: 281.1169	
[M-H] <sup>-</sup>	Expected m/z: 257.1200	

## Experimental Protocols: Synthesis of a Related Azido Amino Acid

While a specific protocol for the D-isomer is not detailed in the available literature, a comprehensive, optimized synthesis for the closely related L-isomer,  $\delta$ -azido L-ornithine, has been published. This procedure provides a strong foundation for the synthesis of **N3-D-Orn(Boc)-OH**.

### Synthesis of $\delta$ -Azido L-Ornithine[1]

This synthesis employs an orthogonal functional group protection strategy, starting from commercially available L-ornithine hydrochloride.

**Step 1: Formation of the Copper Complex** L-ornithine hydrochloride is reacted with copper acetate monohydrate under basic conditions. This is followed by the introduction of a Boc protecting group using di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ). This process forms an insoluble copper complex, which facilitates purification.

**Step 2: Removal of Copper and Acylation** The copper is quantitatively removed using 8-quinolinol, yielding the selectively Boc-protected intermediate. The  $\alpha$ -amino group is then acylated using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

**Step 3: Deprotection** The resulting diamino acid is treated with trifluoroacetic acid (TFA) to liberate the  $\delta$ -amino group.

**Step 4: Diazotransfer Reaction** The final step involves a diazotransfer reaction, which introduces the azide moiety at the  $\delta$ -position, yielding the desired Fmoc-protected azido-L-ornithine.

## Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of azido ornithine derivatives, based on the described protocol.

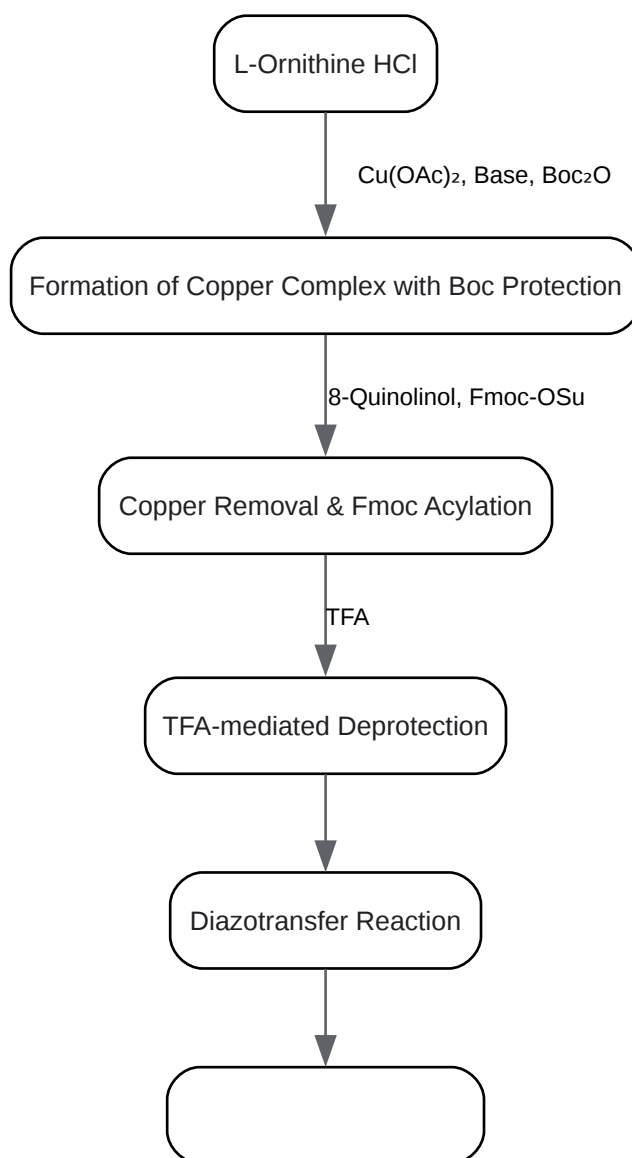


Figure 1: Synthetic Workflow for Azido Ornithine

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Caption: Synthetic Workflow for Azido Ornithine.

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